REACTION_CXSMILES
|
Cl[C:2]1([C:8]([O:10][CH3:11])=[O:9])[C:6](=[O:7])[CH:5]=[CH:4][S:3]1.[ClH:12]>C(O)(=O)C>[Cl:12][C:4]1[S:3][C:2]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([OH:7])[CH:5]=1
|
Name
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|
Quantity
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30 mmol
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Type
|
reactant
|
Smiles
|
ClC1(SC=CC1=O)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
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Details
|
the oily residue distilled
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid which
|
Type
|
CUSTOM
|
Details
|
crystallised on addition of aqueous acetic acid (m.p. 42°-44° C.)
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(S1)C(=O)OC)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |